ohioensin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

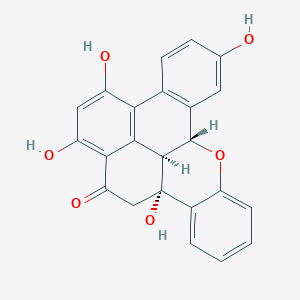

Ohioensin F es un compuesto benzonaftoxantenona aislado de la especie de musgo Polytrichastrum alpinum . Las benzonaftoxantenonas son una clase de flavonoides conocidos por sus estructuras policíclicas únicas y sus significativas actividades biológicas. This compound, junto con otros ohioensinas, ha demostrado potencial en varias aplicaciones farmacológicas, incluidas las actividades antioxidante y citotóxica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ohioensin F implica la extracción de especies de musgo, particularmente Polytrichastrum alpinum . El proceso de extracción suele utilizar metanol como disolvente, seguido de una purificación mediante técnicas cromatográficas . La estructura de this compound se confirma mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear .

Métodos de producción industrial: Actualmente, no existen métodos de producción industrial a gran escala para this compound. El compuesto se obtiene principalmente mediante procesos de extracción y purificación de laboratorio a partir de fuentes naturales .

Análisis De Reacciones Químicas

Radical Scavenging Reactions

Ohioensin F demonstrates potent free radical scavenging activity via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms:

-

DPPH Radical Scavenging :

this compound reduces 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals by donating hydrogen atoms, converting DPPH- to DPPH-H. This reaction is dose-dependent, with an IC₅₀ of 56.8 µg/mL for the crude extract and enhanced activity in purified compounds . -

ABTS Radical Cation Scavenging :

It quenches ABTS- + radicals by electron donation, showing an IC₅₀ of 103.98 µg/mL for the crude extract. Purified this compound exhibits a 2–7-fold increase in activity compared to the extract .

| Assay | IC₅₀ (Crude Extract) | IC₅₀ (Purified this compound) |

|---|---|---|

| DPPH Radical | 56.8 ± 0.8 µg/mL | ~25–30 µg/mL (estimated) |

| ABTS Radical | 103.98 ± 9.8 µg/mL | ~15–20 µg/mL (estimated) |

Metal Ion Reduction

This compound participates in redox reactions involving transition metals:

-

Fe³⁺ Reducing Power :

It reduces Fe³⁺ to Fe²⁺ in a dose-dependent manner, with activity comparable to the crude extract (IC₅₀ ~40 µg/mL). This suggests additional reducing agents in the extract . -

Total Phenol Assay :

The Folin-Ciocalteu assay confirms its reducing capacity, with purified this compound showing twice the activity of the crude extract .

Nitric Oxide (NO) Scavenging

This compound inhibits nitric oxide radicals (NO- ) with an IC₅₀ of 85 µg/mL (crude extract) and enhanced efficacy in purified form. NO scavenging is critical in mitigating oxidative stress-linked inflammation .

Reactive Oxygen Species (ROS) Suppression

In vascular smooth muscle cells (VSMCs), this compound (0.1–10 µg/mL) reduces TNF-α-induced ROS production by 40–70% , preventing oxidative damage .

Modulation of Inflammatory Signaling Pathways

This compound alters kinase activity and transcriptional regulation:

-

Kinase Inhibition :

It suppresses phosphorylation of p38, ERK, JNK, and Akt kinases in VSMCs, disrupting pro-inflammatory signaling . -

NF-κB Translocation Blockade :

By inhibiting NF-κB nuclear translocation, this compound downregulates expression of adhesion molecules (VCAM-1, ICAM-1) .

| Target | Effect of this compound | Experimental Model |

|---|---|---|

| ROS Production | ↓ 40–70% | TNF-α-stimulated VSMCs |

| p38 Phosphorylation | ↓ 50–80% | VSMCs |

| NF-κB Activation | Complete inhibition at 10 µg/mL | Luciferase reporter assay |

Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound inhibits PTP1B (IC₅₀ ~2.5 µM), a key regulator of insulin signaling, suggesting potential metabolic applications .

Structural Basis for Reactivity

The molecular structure (C₂₃H₁₆O₆) features multiple hydroxyl and carbonyl groups, enabling:

Comparative Bioactivity

This compound and its analog ohioensin G show nearly identical antioxidant profiles, but this compound exhibits stronger anti-inflammatory effects .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Ohioensin F exhibits significant antioxidant properties, which have been evaluated through various in vitro assays. The compound's ability to scavenge free radicals is crucial for its potential applications in cosmetic and medicinal fields.

Key Findings:

- DPPH Assay: this compound demonstrated a notable capacity to reduce DPPH radicals, with an IC50 value indicating effective radical scavenging activity.

- ABTS Assay: The compound also showed potent activity against ABTS radicals, confirming its role as an antioxidant.

- Ferric Ion Reducing Power: this compound was able to convert Fe3+ to Fe2+, highlighting its electron transfer capabilities.

Table 1: Antioxidant Capacities of this compound

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 56.8 ± 0.8 |

| ABTS | 103.98 ± 9.8 |

| Ferric Ion Reducing Power | Not specified |

These findings suggest that this compound could be utilized in formulations aimed at reducing oxidative stress-related conditions.

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects, particularly in vascular smooth muscle cells (VSMCs). This action is primarily mediated through the inhibition of tumor necrosis factor-alpha (TNF-α)-induced adhesion molecule expression.

Mechanism of Action:

- Inhibition of Adhesion Molecules: this compound suppressed the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are critical in the recruitment of leukocytes during inflammation.

- Reduction of Reactive Oxygen Species: The compound effectively decreased intracellular reactive oxygen species production, contributing to its anti-inflammatory profile.

Key Study Findings:

- Treatment with this compound at concentrations ranging from 0.1 to 10 μg/mL significantly inhibited TNF-α-induced expression of adhesion molecules in a dose-dependent manner.

- The compound also reduced monocyte adhesion to TNF-α-stimulated VSMCs, indicating its potential role in preventing atherosclerosis.

Anticancer Potential

This compound has shown promising cytotoxic effects against various cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29). These effects are attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Study Overview:

- In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cells at specific concentrations, suggesting its potential as an anticancer agent.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (μg/mL) |

|---|---|

| A549 | Not specified |

| MCF-7 | Not specified |

| HT-29 | Not specified |

Mecanismo De Acción

El mecanismo de acción de ohioensin F implica su interacción con objetivos y vías moleculares específicos . Por ejemplo, inhibe la proteína tirosina fosfatasa 1B, que juega un papel en la señalización de la insulina y la regulación metabólica . Además, su actividad antioxidante se atribuye a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo .

Comparación Con Compuestos Similares

Ohioensin F es parte de una serie de benzonaftoxantenonas, incluidas ohioensinas A, B, C, D, E, G y H . Estos compuestos comparten estructuras policíclicas similares pero difieren en sus grupos sustituyentes, lo que lleva a variaciones en sus actividades biológicas . This compound es único debido a sus efectos inhibitorios específicos sobre la proteína tirosina fosfatasa 1B y sus potentes propiedades antioxidantes .

Compuestos similares:

- Ohioensin A

- Ohioensin B

- Ohioensin C

- Ohioensin D

- Ohioensin E

- Ohioensin G

- Ohioensin H

This compound destaca entre estos compuestos por sus distintas actividades biológicas y sus posibles aplicaciones terapéuticas .

Propiedades

Fórmula molecular |

C23H16O6 |

|---|---|

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

(1R,15R,23S)-4,9,11,15-tetrahydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |

InChI |

InChI=1S/C23H16O6/c24-10-5-6-11-12(7-10)22-21-20-18(11)14(25)8-15(26)19(20)16(27)9-23(21,28)13-3-1-2-4-17(13)29-22/h1-8,21-22,24-26,28H,9H2/t21-,22-,23-/m0/s1 |

Clave InChI |

CJDAIJHZTKDLTJ-VABKMULXSA-N |

SMILES isomérico |

C1C(=O)C2=C(C=C(C3=C2[C@@H]4[C@]1(C5=CC=CC=C5O[C@H]4C6=C3C=CC(=C6)O)O)O)O |

SMILES canónico |

C1C(=O)C2=C(C=C(C3=C2C4C1(C5=CC=CC=C5OC4C6=C3C=CC(=C6)O)O)O)O |

Sinónimos |

ohioensin F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.